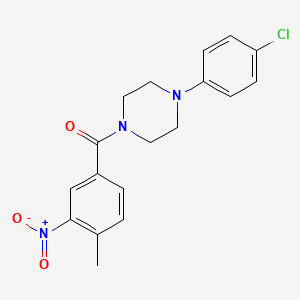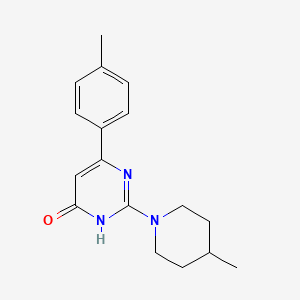
1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine, also known as 4-CNPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been the focus of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic toxicology.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist, as well as a serotonin receptor agonist. It has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine can have a range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to have anxiogenic effects and can induce seizures in high doses.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine is its high potency, which allows for the use of lower doses in experiments. However, its complex mechanism of action and potential for adverse effects make it a challenging compound to work with. Additionally, its potential for abuse and lack of approved medical uses may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine. These include further investigation of its neuroprotective properties and potential therapeutic applications, as well as the development of more selective dopamine and serotonin receptor agonists based on its structure. Additionally, it may be useful to explore the potential use of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine as a forensic marker for the detection of piperazine abuse.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine can be achieved through several methods, including the reaction of 4-chlorophenylpiperazine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methyl-3-nitrobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
The potential applications of 1-(4-chlorophenyl)-4-(4-methyl-3-nitrobenzoyl)piperazine in scientific research are vast and varied. It has been studied for its potential use as a neuroprotective agent, as well as its effects on the central nervous system. Additionally, it has been investigated for its potential use as a forensic marker for the detection of piperazine abuse.
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)22(24)25)18(23)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNVLCRDUTXAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6077576.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)


![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)
